2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE
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Overview
Description
2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that features an adamantane moiety and a chlorophenyl group
Preparation Methods
The synthesis of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves the reaction of adamantane derivatives with chlorophenyl acetamide. One common method includes the acylation of adamantane with 2-chlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The chlorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
2-(ADAMANTAN-1-YL)-N-(2-CHLOROPHENYL)ACETAMIDE can be compared with other adamantane derivatives and chlorophenyl compounds:
Adamantane derivatives: Compounds like amantadine and rimantadine are well-known for their antiviral properties, particularly against influenza viruses. The presence of the adamantane moiety in these compounds is crucial for their activity.
Chlorophenyl compounds: Chlorophenyl derivatives are widely used in medicinal chemistry for their diverse biological activities. For example, chlorpheniramine is an antihistamine used to treat allergic reactions.
Unique properties: The combination of the adamantane and chlorophenyl groups in this compound provides a unique structural framework that may offer distinct advantages in terms of stability, lipophilicity, and biological activity
Biological Activity
2-(Adamantan-1-yl)-N-(2-chlorophenyl)acetamide, also known by its CAS number 5689-59-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 5689-59-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through apoptosis induction in cancer cell lines. The structure-activity relationship indicates that modifications to the chlorophenyl moiety can enhance cytotoxicity.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring appears to play a crucial role in enhancing biological activity.
- Adamantane Core : The adamantane structure contributes to hydrophobic interactions, which may facilitate binding to biological targets.
Modification | Effect on Activity |
---|---|
Chlorine on Phenyl | Increases antimicrobial potency |
Adamantane Core | Enhances hydrophobic interactions |
Antimicrobial Evaluation
A study published in ACS Omega evaluated various derivatives of adamantane-based compounds, including this compound. The results indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL . Additionally, it demonstrated a capacity to inhibit biofilm formation, which is crucial in treating chronic infections.
Anticancer Studies
In a separate investigation focused on anticancer properties, researchers found that modifications to the adamantane scaffold resulted in varying levels of cytotoxicity against several cancer cell lines. The compound induced apoptosis in these cells, suggesting potential as a chemotherapeutic agent .
Properties
IUPAC Name |
2-(1-adamantyl)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c19-15-3-1-2-4-16(15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXYKKUYFQBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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